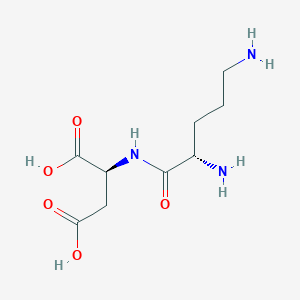

L-天冬酰胺,N-L-鸟氨酰-

描述

“L-Aspartic acid, N-L-ornithyl-” is a compound that combines the amino acids L-aspartic acid and L-ornithine . L-Aspartic acid is a non-essential amino acid that is involved in the energy cycle of the body . L-Ornithine, on the other hand, is a non-proteinogenic α-amino acid that plays a role in the urea cycle . The compound is primarily used in the management of hepatic encephalopathy .

Synthesis Analysis

L-Aspartic acid can be industrially manufactured using an enzymatic process with the aspartase enzyme . A biocatalytic enantioselective hydroamination process has been reported for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Chemical Reactions Analysis

L-Aspartic acid is involved in nitrogen metabolism via its inter-conversion to oxaloacetate . L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea .

科学研究应用

生物材料合成

L-天冬酰胺已用于生物材料合成,特别是在诱导碳酸钙的成核和生长方面。天冬酰胺与钙离子的相互作用可以改变方解石和球霰石之间的转变,影响沉积的形态、大小和聚集。天冬酰胺控制晶体生长和聚集的这种能力表明其在创建具有特定特征的新材料(例如纳米到微米级分级结构和多孔球体)方面的潜力 (H. Tong 等人,2004)。

肝脏健康

L-鸟氨酸-L-天冬氨酸 (LOLA) 在氨解毒以及脯氨酸和多胺的生物合成中具有重要的生理作用,这些物质对于 DNA 合成、细胞复制和肝脏再生至关重要。LOLA 的给药已被证明可以降低高血氨水平,表明其在管理肝性脑病和肝硬化方面的功效 (H. Sikorska 等人,2010)。这强调了 LOLA 作为鸟氨酸或天冬氨酸缺乏症治疗剂的潜力,促进组织再生和维持肝脏健康。

水凝胶开发

L-天冬酰胺已被用于基于淀粉的新型天然水凝胶的开发。这些水凝胶表现出温度响应性溶胀行为、pH 敏感性和超吸收性,使其适用于包括药物递送系统在内的各种应用。从天冬酰胺到淀粉链上引入官能团有助于水凝胶的理想性能,突出了天冬酰胺在合成响应性生物材料中的多功能性 (M. Vakili 和 Nahid Rahneshin,2013)。

金属离子吸附

使用 L-天冬酰胺合成的新型聚(酰胺-酰肼-酰亚胺)已证明能够从溶液中吸附铅、镉、铜和锌等重金属离子。聚合物对金属离子吸收的亲和力,特别是对有毒的铅和镉阳离子,以及它们的高热稳定性,使它们成为环境修复应用的潜在材料 (M. Vakili 等人,2015)。

遗传物质传递

源自低分子量聚阳离子功能化聚(天冬酰胺)的可降解载体已显示出基因传递的效率。这些载体,包括线形或星形构型,表现出良好的缩合能力和可降解性。它们在转染过程中的性能明显优于常用的聚乙烯亚胺,表明天冬酰胺基载体在基因治疗中的潜力 (X. Dou 等人,2014)。

未来方向

The use of L-Aspartic acid and its derivatives has been growing in recent years due to its wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . Future research could focus on optimizing the synthesis process and exploring new applications for this compound .

属性

IUPAC Name |

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOLRAYANGZVFU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426790 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid, N-L-ornithyl- | |

CAS RN |

7327-72-2 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

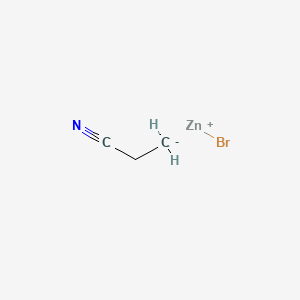

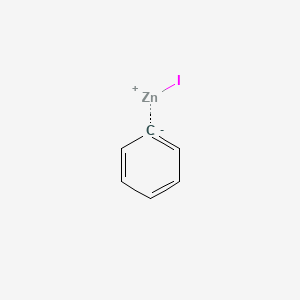

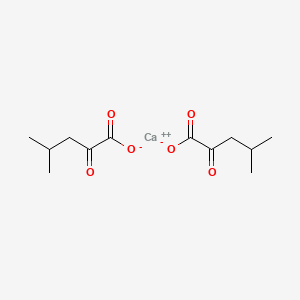

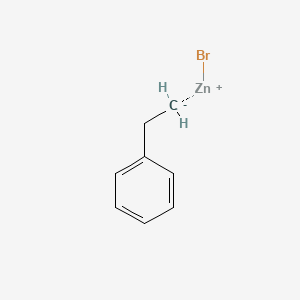

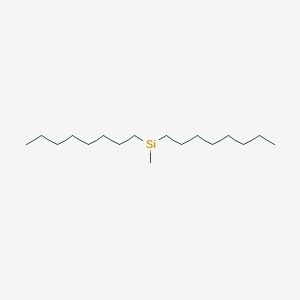

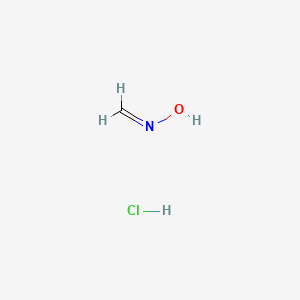

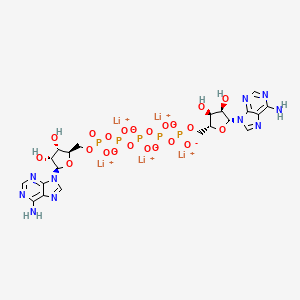

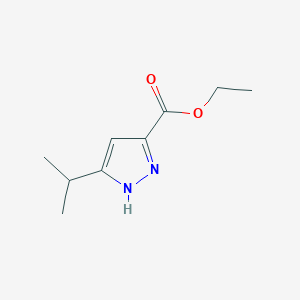

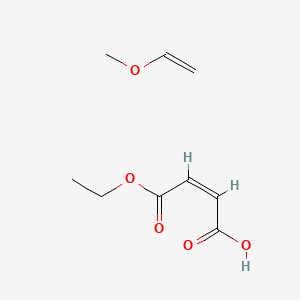

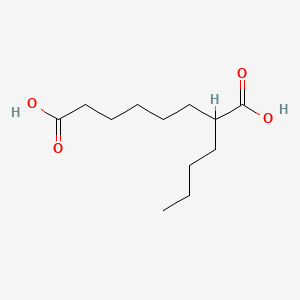

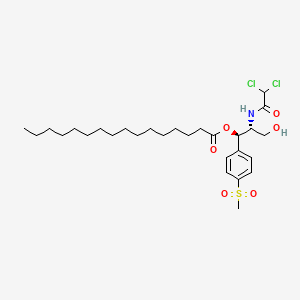

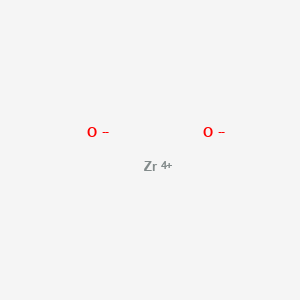

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。